Motretinide is classified as a retinoid, specifically a member of the third generation. Retinoids can be grouped into three generations based on their chemical structure and biological activity:
The synthesis of motretinide involves several complex chemical reactions. One notable method includes the modification of existing retinoid structures to improve their bioavailability and efficacy.
These synthetic pathways are designed to optimize the compound's solubility and stability, enhancing its therapeutic potential.
Motretinide's molecular structure is characterized by its unique arrangement of carbon rings and functional groups that facilitate its biological activity.
Motretinide participates in various chemical reactions that are essential for its therapeutic efficacy.
The mechanism by which motretinide exerts its effects involves several biological processes.
Understanding the physical and chemical properties of motretinide is essential for its application in therapeutic settings.
Motretinide has several scientific uses, particularly in dermatology.
Retinoid therapeutics originated with the isolation of vitamin A in 1913, followed by the seminal discovery of tretinoin's anti-acne properties in the 1960s [9]. Second-generation monoaromatic retinoids emerged in the 1980s, with Motretinide (Ro 11-1430) patented as a synthetic ethylamide derivative optimized for topical delivery [3] [9]. This evolution addressed critical limitations of first-generation retinoids: chemical instability, poor aqueous solubility, and non-specific receptor activation causing irritation. Motretinide's development represented a strategic shift toward receptor-selective retinoids with enhanced cutaneous bioavailability, positioning it as a bridge between early non-selective retinoids and contemporary receptor-targeted agents [6] [9].
Table 1: Key Chemical Properties of Motretinide
Property | Specification |
---|---|
IUPAC Name | all-trans-N-Ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide |
Molecular Formula | C₂₃H₃₁NO₂ |
Molecular Weight | 353.4977 g/mol |
Isomeric Configuration | All-trans with 4 E/Z centers |
Primary Therapeutic Use | Mild-moderate acne (topical) |
WHO ATC Classification | D10AD05 |
Motretinide belongs to the second-generation retinoid class, characterized by single aromatic ring modification while retaining polyene side-chain flexibility [6]. Structurally, it features an ethylamide group replacing the traditional carboxylic acid terminus, enhancing skin penetration while maintaining receptor affinity. Unlike third-generation retinoids (e.g., adapalene) with rigid polyaromatic structures, Motretinide's semi-flexible configuration allows balanced interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) [6]. Pharmacologically, it exhibits intermediate lipophilicity (logP ≈6.2), positioning it between hydrophilic tretinoin derivatives and highly lipophilic acitretin, optimizing follicular accumulation [3] [8].
Table 2: Comparative Analysis of Retinoid Generations
Generation | Representatives | Structural Features | Receptor Specificity |
---|---|---|---|
First | Tretinoin, Isotretinoin | Non-aromatic, carboxylic acid | Pan-RAR |
Second | Motretinide | Monoaromatic, ethylamide | RARα/γ-preferential |
Third | Adapalene, Tazarotene | Polycyclic, rigid geometry | RARβ/γ-selective |
Contemporary Motretinide research focuses on two intersecting domains: (1) Elucidating its nuclear and non-genomic signaling pathways in sebocyte differentiation, and (2) Developing advanced delivery systems to overcome bioavailability limitations. Recent studies employ CRISPR-edited sebocyte models to map RARE (retinoic acid response element) activation kinetics, revealing Motretinide induces distinct transcriptional programs compared to tretinoin [6]. Parallel nanotechnology research explores nanostructured lipid carriers (NLCs) that enhance cutaneous retention while mitigating cytochrome P450 (CYP26) metabolism in the epidermis [5] [8]. These dual approaches position Motretinide as a testbed for receptor-targeted dermatopharmacology with implications for acne, psoriasis, and photoaging [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7